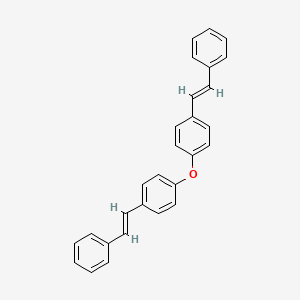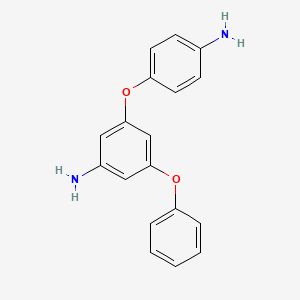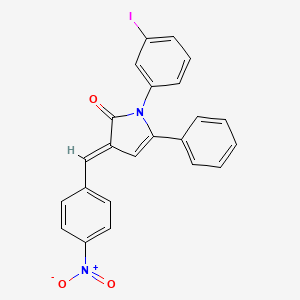![molecular formula C21H18N6O4S B11692890 (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolone core with various substituents, including a methoxyphenyl group, a thiazolyl group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the thiazolyl group: This step involves the cyclization of a thioamide with a halogenated ketone or aldehyde.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Introduction of the nitrophenyl group: This step typically involves nitration of an aromatic ring followed by reduction to the corresponding amine and subsequent diazotization and coupling with the pyrazolone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiazolyl groups.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield a corresponding quinone, while reduction of the nitro group can yield an amine derivative.
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is not well-documented. based on its structure, it is likely to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: A compound used in aryl halide chemistry.
Uniqueness
(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of a pyrazolone core with multiple functional groups, which imparts a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C21H18N6O4S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methyl-3-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18N6O4S/c1-12-16(5-4-6-18(12)27(29)30)23-24-19-13(2)25-26(20(19)28)21-22-17(11-32-21)14-7-9-15(31-3)10-8-14/h4-11,25H,1-3H3 |
InChIキー |
GDGZALJHOVGVPI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)


![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)


